3-Bromo-2,4-dimethylpyridine 1-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Synthetic Methodologies
Pyridine N-oxides are a highly significant class of compounds in organic synthesis, primarily because they serve as activated precursors to substituted pyridines. The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. Compared to their parent pyridines, which are relatively unreactive towards electrophilic substitution, N-oxides are electron-rich and more susceptible to functionalization.
The oxygen atom of the N-oxide group can donate electron density into the pyridine ring, increasing the reactivity at the C2, C4, and C6 positions towards electrophiles. Conversely, the positively charged nitrogen atom enhances the electrophilicity of these same positions, making them susceptible to nucleophilic attack, often after activation of the oxygen atom. This dual reactivity makes pyridine N-oxides exceptionally versatile intermediates.
Furthermore, pyridine N-oxides have found applications as mild oxidants, catalysts in various transformations, and as ligands in coordination chemistry. Their ability to act as directing groups for C-H functionalization has become a powerful tool in modern synthetic strategies, allowing for the direct introduction of new bonds at specific positions on the pyridine scaffold.
Contextualization of Halogenated Pyridine N-Oxides in Chemical Transformations
The introduction of a halogen, such as bromine, onto the pyridine N-oxide ring further enhances the synthetic utility of the molecule. Halogenated pyridine N-oxides are crucial intermediates in the synthesis of complex, polysubstituted pyridines, which are common motifs in pharmaceuticals, agrochemicals, and materials science.
The bromine atom in a compound like 3-Bromo-2,4-dimethylpyridine (B1283208) 1-oxide serves as a versatile synthetic "handle." It is an excellent leaving group in nucleophilic aromatic substitution reactions and, most importantly, provides a reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions. These include well-established methods like the Suzuki, Heck, and Buchwald–Hartwig reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The presence of both the N-oxide and the halogen imparts a high degree of reactivity and allows for selective, stepwise functionalization. For instance, reactions can be directed at the halogenated position, or at other positions on the ring activated by the N-oxide group. This strategic functionalization is particularly valuable in medicinal chemistry for the construction of libraries of drug-like molecules and for conducting structure-activity relationship (SAR) studies, where precise modifications to a core scaffold are required to optimize biological activity. Halogenated pyridine derivatives, for example, are key building blocks in the development of kinase inhibitors and other targeted therapies in oncology. srinichem.com
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-2,4-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9(10)6(2)7(5)8/h3-4H,1-2H3 |
InChI Key |
XQBQFXCWRPFWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2,4 Dimethylpyridine 1 Oxide and Its Precursors
Strategies for the Construction of the 2,4-Dimethylpyridine (B42361) Core
The formation of the foundational 2,4-dimethylpyridine (also known as 2,4-lutidine) structure can be achieved through several synthetic routes, primarily involving cyclization reactions to form the pyridine (B92270) ring.
Regioselective Alkylation Approaches
While direct regioselective alkylation of a pre-formed pyridine ring to introduce two methyl groups at the 2 and 4 positions is a conceivable strategy, it is often challenging to control the selectivity and prevent polysubstitution. Modern synthetic methods are continually being developed to address these challenges, though classical cyclization reactions remain a more common and reliable approach for the synthesis of specifically substituted pyridines like 2,4-dimethylpyridine.
Cyclization Reactions for Pyridine Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the pyridine nucleus. Two classical and effective methods for constructing substituted pyridines are the Hantzsch and Guareschi-Thorpe syntheses.
Hantzsch Pyridine Synthesis: This is a well-established multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester (in two equivalents), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. For the synthesis of a 2,4-disubstituted pyridine, appropriate starting materials would be chosen to yield the desired substitution pattern after cyclization and aromatization.
Guareschi-Thorpe Pyridine Synthesis: This method provides a route to 2-pyridone derivatives through the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base. Further chemical transformations would be necessary to convert the resulting pyridone into 2,4-dimethylpyridine. There are various modifications of this reaction, often categorized by the specific reactants and conditions employed. For instance, a three-component reaction involving a β-dicarbonyl, a primary amine or ammonia, and a cyanoacetic ester can yield 6-hydroxypyridones.
Table 1: Comparison of Cyclization Reactions for Pyridine Synthesis
| Synthesis Name | Reactants | Initial Product | Key Features |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Multi-component reaction, requires subsequent oxidation. |
| Guareschi-Thorpe Synthesis | β-Dicarbonyl, Cyanoacetamide, Base | 2-Pyridone derivative | Leads to pyridones which require further modification. |
Selective Bromination Techniques for 3-Bromo-2,4-dimethylpyridine (B1283208) Precursors
Once the 2,4-dimethylpyridine core is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the 3-position. The electronic properties of the pyridine ring and the directing effects of the existing methyl groups play a significant role in the outcome of electrophilic substitution reactions.
Direct Halogenation Protocols
Direct electrophilic bromination of 2,4-dimethylpyridine can be achieved using various brominating agents. The pyridine ring is generally less reactive towards electrophilic substitution than benzene, and the reaction often requires forcing conditions. The positions of the methyl groups at C2 and C4 are ortho- and para-directing, and they activate the ring towards electrophilic attack. The C3 and C5 positions are the most electron-rich and thus the most likely sites for substitution.
Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid or in oleum, and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions is critical to control the regioselectivity and avoid polybromination or side reactions. For instance, bromination of lutidines can be influenced by the reaction medium, with different outcomes observed in acidic versus neutral conditions.
Indirect Halogenation via Functional Group Transformation
An alternative to direct bromination involves the introduction of a functional group that can be subsequently converted to a bromine atom. A common strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach would involve the nitration of 2,4-dimethylpyridine, followed by reduction of the nitro group to an amino group. The resulting aminopyridine can then be diazotized and treated with a bromide source, such as copper(I) bromide, to install the bromine atom at the desired position. This multi-step process can offer higher regioselectivity compared to direct bromination, especially when the desired isomer is not the major product of direct halogenation.
N-Oxidation Chemistry of 3-Bromo-2,4-dimethylpyridine
The final step in the synthesis of the target compound is the N-oxidation of the 3-bromo-2,4-dimethylpyridine precursor. The introduction of an oxygen atom at the nitrogen atom of the pyridine ring alters its electronic properties and reactivity.
Pyridine N-oxides are typically prepared by treating the corresponding pyridine with a peroxy acid. A commonly used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (B109758) or chloroform (B151607), at or below room temperature. Other oxidizing agents like peracetic acid or hydrogen peroxide in the presence of a suitable catalyst can also be employed. The presence of both electron-donating methyl groups and an electron-withdrawing bromo group on the pyridine ring can influence the rate and efficiency of the N-oxidation reaction.
Table 2: Common Reagents for N-Oxidation of Pyridines
| Reagent | Abbreviation | Typical Solvents | Key Features |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, Chloroform | Widely used, commercially available, generally provides good yields. |
| Peracetic acid | Acetic acid | A strong oxidant, can be prepared in situ. | |
| Hydrogen peroxide | H₂O₂ | Acetic acid, with catalyst | A greener oxidant, often requires a catalyst. |
Mechanistic Insights into N-Oxidation Reactions
The conversion of a pyridine to its corresponding N-oxide is a classic example of an electrophilic oxidation reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen atom of an oxidizing agent.
The general mechanism for the N-oxidation of a substituted pyridine, such as 3-bromo-2,4-dimethylpyridine, using a peroxy acid (a common class of oxidizing agents for this transformation) proceeds as follows:
Protonation of the peroxy acid: In the presence of an acidic medium, the peroxy acid is protonated, which increases its electrophilicity.
Nucleophilic attack: The nitrogen atom of the pyridine ring attacks the terminal oxygen atom of the protonated peroxy acid. This is the rate-determining step of the reaction.
Proton transfer: A proton is transferred from the newly formed N-OH bond to the carboxylate group, which is a good leaving group.
Formation of the N-oxide: The departure of the carboxylic acid leaving group results in the formation of the pyridine N-oxide.
The electronic nature of the substituents on the pyridine ring can significantly influence the rate of N-oxidation. Electron-donating groups, such as the two methyl groups in 3-bromo-2,4-dimethylpyridine, increase the electron density on the nitrogen atom, making it more nucleophilic and thus accelerating the reaction. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the nitrogen and slow down the reaction.
Optimization of Oxidation Reagents and Conditions
The synthesis of 3-Bromo-2,4-dimethylpyridine 1-oxide involves the oxidation of its precursor, 3-bromo-2,4-dimethylpyridine. The choice of oxidizing agent and reaction conditions is crucial for achieving a high yield and purity of the desired product. Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide in the presence of a suitable catalyst.
A review of synthetic methods for pyridine N-oxides indicates that m-CPBA often provides higher yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid. For the oxidation of substituted pyridines, the reaction conditions are typically optimized by varying the solvent, temperature, and reaction time.
For the synthesis of this compound, a similar approach could be employed. The optimization of this reaction would involve a systematic study of different oxidizing agents and conditions to maximize the yield of the N-oxide while minimizing the formation of byproducts.
Table 1: Comparison of Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Peracetic Acid | Acetic acid, elevated temperatures (e.g., 70-100°C) | Readily available, cost-effective | Can lead to side reactions at higher temperatures |
| m-CPBA | Chlorinated solvents (e.g., dichloromethane, chloroform), room temperature or gentle heating | High yields, milder reaction conditions | More expensive than peracetic acid, potential for explosive decomposition of the pure reagent |
| Hydrogen Peroxide | With catalysts (e.g., methyltrioxorhenium), various solvents | "Green" oxidant (byproduct is water) | Often requires a catalyst, which can complicate purification |
Purification and Isolation Methodologies for this compound
The purification of pyridine N-oxides is a critical step in obtaining a product of high purity. Due to their polar nature, these compounds are often soluble in water and polar organic solvents. Common purification techniques include extraction, crystallization, and chromatography.
Following the N-oxidation reaction, the crude reaction mixture typically contains the desired N-oxide, unreacted starting material, the carboxylic acid byproduct from the oxidizing agent, and any side products. A general purification strategy would involve the following steps:
Neutralization and Extraction: The acidic reaction mixture is first neutralized with a base, such as sodium carbonate or sodium hydroxide. The product is then extracted into an organic solvent like chloroform or dichloromethane. This step helps to remove the carboxylic acid byproduct, which will remain in the aqueous layer as its salt.
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
Crystallization or Chromatography: The crude product can be further purified by crystallization from a suitable solvent or solvent mixture. For non-crystalline products or to achieve higher purity, column chromatography on silica (B1680970) gel or alumina (B75360) is often employed. The choice of eluent for chromatography depends on the polarity of the specific N-oxide.
For this compound, a similar purification protocol would be applicable. The specific solvent system for crystallization or chromatography would need to be determined empirically to achieve the best separation and yield.
Table 2: Summary of Purification Techniques for Pyridine N-Oxides
| Purification Method | Description | Applicability |
| Liquid-Liquid Extraction | Partitioning the product between two immiscible liquid phases (typically an organic solvent and water) to remove water-soluble impurities. | Initial work-up step to remove acidic or basic byproducts. |
| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure product crystallizes out. | Effective for solid products with good crystallization properties. |
| Column Chromatography | Separating the components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are carried through by a mobile phase (eluent). | Highly effective for purifying both solid and liquid products, and for separating closely related compounds. |
Reactivity Profiles and Transformational Chemistry of 3 Bromo 2,4 Dimethylpyridine 1 Oxide
Reactions at the Pyridine (B92270) Nitrogen (N-Oxide Moiety)
The N-oxide group in 3-Bromo-2,4-dimethylpyridine (B1283208) 1-oxide is a key functional handle that can undergo several important transformations, including deoxygenation to regenerate the parent pyridine, cleavage of the N-O bond to form various derivatives, and O-alkylation or O-acylation to yield pyridinium (B92312) salts.
Deoxygenation Reactions and Pyridine Regeneration
The removal of the oxygen atom from the N-oxide is a fundamental reaction that restores the aromaticity of the pyridine ring. This deoxygenation can be achieved using various reducing agents. A common and effective method involves the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃). The reaction proceeds through the formation of a strong P=O bond, which is the driving force for the transformation.
A typical procedure for the deoxygenation of a pyridine N-oxide is outlined in the table below. While specific conditions for 3-Bromo-2,4-dimethylpyridine 1-oxide are not extensively reported, the following represents a general protocol applicable to this class of compounds.
| Reagent | Solvent | Temperature | Product | Typical Yield |
| PCl₃ | Dichloromethane (B109758) (CH₂Cl₂) | 0 °C to room temp. | 3-Bromo-2,4-dimethylpyridine | Good to Excellent |
N-O Bond Cleavage Reactions and Derivatives
The N-O bond in pyridine N-oxides is relatively weak and can be cleaved under various conditions to generate reactive intermediates. nih.gov For instance, radical-mediated N-O bond cleavage can lead to the formation of nitrogen-centered radicals, which can then participate in a variety of synthetic transformations. These reactions often provide access to novel N-heterocyclic structures. nih.gov While specific examples for this compound are scarce, the general principles of N-O bond cleavage in pyridine N-oxides suggest its potential to serve as a precursor for more complex nitrogen-containing molecules.
O-Alkylation and O-Acylation Reactions
The oxygen atom of the N-oxide is nucleophilic and can react with alkylating and acylating agents to form O-alkylated and O-acylated pyridinium salts, respectively. These reactions are valuable for introducing a variety of substituents onto the pyridine ring system.
O-alkylation is typically carried out using alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a suitable solvent. nih.govnih.govgoogle.com The resulting O-alkylated pyridinium salts are versatile intermediates.
O-acylation can be achieved with acylating agents like acetic anhydride (B1165640) or benzoyl chloride. The resulting O-acylated pyridinium species are often highly reactive and can be used in subsequent transformations.
| Reaction Type | Reagent | Solvent | Product |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Acetonitrile (CH₃CN) | 1-Alkoxy-3-bromo-2,4-dimethylpyridinium salt |
| O-Acylation | Acyl Halide (e.g., CH₃COCl) | Dichloromethane (CH₂Cl₂) | 1-Acyloxy-3-bromo-2,4-dimethylpyridinium salt |
Transformations Involving the Bromine Substituent
The bromine atom at the 3-position of the pyridine ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While pyridine itself is generally resistant to nucleophilic attack, the presence of the N-oxide group can activate the ring towards nucleophilic aromatic substitution (SNAr). However, the bromine at the 3-position is generally less reactive in SNAr reactions compared to halogens at the 2- or 4-positions. For an SNAr reaction to occur at the 3-position, strong activation by other electron-withdrawing groups is typically required. nih.govmasterorganicchemistry.comsemanticscholar.org In the case of this compound, the electronic effect of the N-oxide may not be sufficient to facilitate SNAr at the 3-position under standard conditions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
The bromine atom on this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
Suzuki Coupling: The Suzuki reaction involves the coupling of the bromopyridine derivative with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgyoutube.comresearchgate.netnih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Aryl-2,4-dimethylpyridine 1-oxide |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgorganic-chemistry.orgwikipedia.org
| Reaction | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Product |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 3-Alkynyl-2,4-dimethylpyridine 1-oxide |
Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent. nih.govnih.govorgsyn.orgbath.ac.ukresearchgate.net This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds.
| Reaction | Coupling Partner | Catalyst | Solvent | Product |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | THF | 3-Alkyl/Aryl-2,4-dimethylpyridine 1-oxide |
Reductive Debromination Strategies
The removal of the bromine atom from the 3-position of this compound can be achieved through various reductive debromination strategies, primarily involving catalytic hydrogenation. This process yields 2,4-dimethylpyridine (B42361) 1-oxide, a valuable intermediate in organic synthesis.
Catalytic transfer hydrogenation represents a common and effective method for the reductive dehalogenation of aryl halides. In this approach, a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or hydrazine, is used in conjunction with a transition metal catalyst, most notably palladium on a solid support like carbon (Pd/C). The reaction proceeds through the oxidative addition of the aryl bromide to the palladium catalyst, followed by transfer of a hydride from the hydrogen donor and subsequent reductive elimination to afford the debrominated product.
The general conditions for such a reaction would involve dissolving this compound in a suitable solvent, such as ethanol (B145695) or methanol, and treating it with a hydrogen donor in the presence of a catalytic amount of Pd/C. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion. The N-oxide functionality is generally stable under these conditions, allowing for selective removal of the bromine atom.
An alternative approach involves direct catalytic hydrogenation using hydrogen gas. This method also employs a palladium catalyst and is carried out under a hydrogen atmosphere. The pressure of hydrogen gas can be varied to optimize the reaction rate and selectivity.
| Strategy | Typical Reagents | Product |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid/Triethylamine or Ammonium Formate or Hydrazine | 2,4-Dimethylpyridine 1-oxide |
| Catalytic Hydrogenation | Pd/C, H₂ gas | 2,4-Dimethylpyridine 1-oxide |
This table is generated based on established methods for reductive dehalogenation of similar compounds and is for illustrative purposes.
Reactivity of the Methyl Substituents (α and γ positions)
The methyl groups at the 2- (α) and 4- (γ) positions of the pyridine N-oxide ring exhibit enhanced acidity compared to methyl groups on a simple pyridine ring. This is due to the electron-withdrawing nature of the N-oxide group, which stabilizes the resulting carbanion through resonance.
The protons of the methyl groups can be abstracted by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form the corresponding carbanions. The deprotonation typically occurs preferentially at the 4-methyl (γ) position due to greater resonance stabilization of the resulting anion, where the negative charge can be delocalized onto the oxygen atom of the N-oxide group.
The generated anions are potent nucleophiles and can participate in a variety of subsequent chemical transformations. The stability and reactivity of these anions are influenced by the solvent and the nature of the counter-ion.
The nucleophilic carbanions generated from the deprotonation of the methyl groups can undergo condensation reactions with electrophiles, such as aldehydes and ketones. For instance, reaction with an aromatic aldehyde, like benzaldehyde, would lead to the formation of a styryl-substituted pyridine N-oxide after dehydration of the initial aldol (B89426) addition product.
These anions can also be readily alkylated by treatment with alkyl halides. This reaction provides a straightforward method for extending the carbon chain at the methyl positions, leading to the synthesis of a variety of substituted pyridine N-oxides. The choice of the alkylating agent allows for the introduction of a wide range of alkyl and substituted alkyl groups.
| Reaction Type | Electrophile | Product Type |
| Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Styryl-substituted pyridine N-oxide |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Alkylated pyridine N-oxide |
This table illustrates potential reactions based on the known reactivity of similar 2,4-lutidine 1-oxide systems.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine N-oxide ring is more susceptible to electrophilic aromatic substitution than pyridine itself. bhu.ac.in The N-oxide group acts as an activating group and directs incoming electrophiles primarily to the 4- (para) and 2- (ortho) positions due to resonance stabilization of the intermediate sigma complex. bhu.ac.in
In the case of this compound, the positions available for electrophilic attack are C-5 and C-6. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the reaction.
The N-oxide group strongly directs ortho and para.
The methyl group at C-2 is an ortho, para-director.
The methyl group at C-4 is an ortho-director.
The bromo group at C-3 is an ortho, para-director, but is deactivating.
Considering these directing effects, the C-6 position is activated by the ortho-directing C-2 methyl group and the para-directing N-oxide. The C-5 position is activated by the ortho-directing C-4 methyl group and the ortho-directing bromo group.
However, steric hindrance from the adjacent methyl group at C-4 would likely disfavor attack at the C-5 position. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is sterically more accessible.
Nitration: The nitration of pyridine N-oxides is typically carried out using a mixture of fuming nitric acid and sulfuric acid. For this compound, the incoming nitro group is expected to be directed to the C-6 position, yielding 3-Bromo-2,4-dimethyl-6-nitropyridine 1-oxide. This is consistent with studies on similarly substituted pyridine N-oxides, where the regiochemical outcome is a result of the combined electronic and steric effects of the substituents.
Sulfonation: Sulfonation can be achieved by heating the substrate with fuming sulfuric acid (oleum). Similar to nitration, the sulfonyl group is anticipated to be introduced at the C-6 position to furnish 3-Bromo-2,4-dimethylpyridine-6-sulfonic acid 1-oxide. Studies on the sulfonation of 2,6-lutidine 1-oxide have shown that substitution occurs at the 3-position, which is electronically activated and sterically accessible. acs.org By analogy, the C-6 position in this compound is the most probable site of sulfonation.
Further Halogenation: Further halogenation, for instance with N-bromosuccinimide (NBS), a source of electrophilic bromine, would also be expected to occur at the C-6 position. masterorganicchemistry.comorganic-chemistry.org This would lead to the formation of 3,6-Dibromo-2,4-dimethylpyridine 1-oxide. The reaction conditions, such as the choice of solvent and the presence of a catalyst, can influence the reactivity and selectivity of the halogenation process.
| Electrophilic Substitution | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2,4-dimethyl-6-nitropyridine 1-oxide |
| Sulfonation | SO₃/H₂SO₄ (Oleum) | 3-Bromo-2,4-dimethylpyridine-6-sulfonic acid 1-oxide |
| Bromination | N-Bromosuccinimide (NBS) | 3,6-Dibromo-2,4-dimethylpyridine 1-oxide |
This table outlines the expected outcomes of electrophilic aromatic substitution reactions based on established principles of regioselectivity.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,4 Dimethylpyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 3-Bromo-2,4-dimethylpyridine (B1283208) 1-oxide. The combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for a complete assignment of all proton and carbon signals. The N-oxide functional group and the bromine substituent significantly influence the electronic environment of the pyridine (B92270) ring, leading to characteristic chemical shifts. The N-oxide group, in particular, tends to deshield the protons at the C2 and C6 positions.
To definitively assign the proton and carbon signals and elucidate the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Bromo-2,4-dimethylpyridine 1-oxide, a key correlation would be expected between the two aromatic protons on the pyridine ring (H-5 and H-6), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to unambiguously assign the carbon signals for C-5, C-6, and the two methyl groups (C-2-CH₃ and C-4-CH₃) by correlating them with their respective proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (C-2, C-3, C-4) and piecing together the molecular skeleton. For instance, correlations would be expected from the H-5 proton to C-3 and C-4, and from the methyl protons to the adjacent ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can help confirm the substitution pattern. For example, a NOESY experiment would show a spatial correlation between the protons of the C-2 methyl group and the proton at the C-6 position, and between the C-4 methyl protons and the H-5 proton.
The expected ¹H and ¹³C NMR chemical shifts for this compound are influenced by the inductive effects of the bromine atom and the combined inductive and resonance effects of the N-oxide and methyl groups.
Expected ¹H NMR Data:
The two methyl groups would appear as singlets, likely in the range of δ 2.2–2.6 ppm.
The two aromatic protons (H-5 and H-6) would appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electron-donating N-oxide group, would likely be the most downfield aromatic proton.
Expected ¹³C NMR Data:
The methyl carbons would resonate in the upfield region of the spectrum.
The aromatic carbons would appear in the typical range of δ 120–150 ppm. The carbons directly attached to the N-oxide (C-2, C-6) and bromine (C-3) would show characteristic shifts due to the strong electronic effects of these substituents.
The following table provides hypothetical, yet chemically reasonable, data based on the analysis of similar structures.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2-CH₃ | ~2.5 (s, 3H) | ~18 | C-2, C-3 |
| 4-CH₃ | ~2.3 (s, 3H) | ~19 | C-3, C-4, C-5 |
| H-5 | ~7.1 (d, J ≈ 8 Hz, 1H) | ~125 | C-3, C-4, C-6 |
| H-6 | ~8.2 (d, J ≈ 8 Hz, 1H) | ~138 | C-2, C-4, C-5 |
| C-2 | - | ~148 | 2-CH₃, H-6 |
| C-3 | - | ~120 | 2-CH₃, 4-CH₃, H-5 |
| C-4 | - | ~145 | 4-CH₃, H-5, H-6 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₈BrNO), the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions.
Expected HRMS Data:
Molecular Formula: C₇H₈BrNO
Calculated Monoisotopic Mass: 200.9835 (for ⁷⁹Br) and 202.9815 (for ⁸¹Br)
Appearance: Two peaks of nearly equal intensity separated by approximately 2 m/z units.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to provide information about the molecule's structure. For pyridine N-oxides, a characteristic fragmentation pathway is the loss of the oxygen atom. chempap.org
Key Expected Fragmentation Pathways:
Loss of Oxygen: A primary fragmentation would be the loss of an oxygen atom (16 Da) from the molecular ion [M]⁺ to yield an ion corresponding to 3-bromo-2,4-dimethylpyridine at m/z 185/187. This is a common and diagnostic fragmentation for N-oxides. chempap.org
Loss of a Methyl Radical: Fragmentation involving the loss of a methyl radical (•CH₃, 15 Da) from the [M-O]⁺ ion could also occur.
Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (•Br, 79/81 Da).
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 201/203 | 185/187 | O (16 Da) | 3-Bromo-2,4-dimethylpyridinium ion |
| 201/203 | 122 | Br (79/81 Da) | 2,4-Dimethylpyridine-1-oxide ion |
| 185/187 | 106 | Br (79/81 Da) | 2,4-Dimethylpyridinium ion |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule.
For this compound, the key vibrational modes of interest are the N-O stretching and bending frequencies, C-Br stretching, and the vibrations of the aromatic ring and methyl groups. Studies on related 3-halo-2,6-dimethylpyridine N-oxides provide a basis for assigning these bands.
N-O Stretch (ν N-O): This is a highly characteristic and strong band in the IR spectrum of pyridine N-oxides, typically appearing in the range of 1200–1300 cm⁻¹. Its exact position is sensitive to the electronic effects of other substituents on the ring.
Aromatic C=C and C=N Stretching: These vibrations occur in the 1400–1650 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C-Br Stretch (ν C-Br): The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050–3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850–3000 | Medium |
| Aromatic C=C/C=N Stretch | 1450–1620 | Strong-Medium |
| N-O Stretch | 1240–1280 | Very Strong |
| C-H Bending (Aromatic) | 800–900 | Strong |
| C-Br Stretch | 550–650 | Medium |
This comprehensive suite of spectroscopic techniques provides a robust and multi-faceted approach to confirm the identity and detailed structure of this compound.
Characteristic Absorption Bands of Pyridine N-Oxides
The pyridine N-oxide moiety is defined by several characteristic vibrational bands. The most notable is the N-O stretching vibration (νN-O), which is a strong indicator of the N-oxide group. In pyridine N-oxide itself, this band appears with strong intensity in both IR and Raman spectra. oup.com For substituted pyridine N-oxides, this stretching frequency typically occurs in the 1200-1300 cm⁻¹ range. acs.org Its precise position can be influenced by the electronic effects of the substituents on the pyridine ring.
Another key vibrational mode is the N-O bending vibration (δN-O), which is generally found at lower frequencies. Additionally, the out-of-plane C-H vibration is a feature that is often influenced by complex formation or substitution on the ring. cdnsciencepub.com The conversion of a pyridine to a pyridine N-oxide causes shifts in nearly all the vibrational frequencies associated with the ring due to the electronic perturbation of the N-O bond. ias.ac.innih.gov
Interactive Table: Characteristic Vibrational Frequencies of Pyridine N-Oxides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| N-O Stretch (νN-O) | 1200 - 1300 | Strong | Highly characteristic of the N-oxide group. acs.org |
| Planar Oxygen Bend | ~478 | Moderate | Can be observed in Raman and IR spectra. oup.com |
| Non-planar Oxygen Bend | ~283 | Weak-Moderate | Appears at a lower frequency. oup.com |
| Ring Vibrations | 1400 - 1650 | Variable | Shifted compared to the parent pyridine. ias.ac.in |
Analysis of Bromine and Methyl Group Vibrations
The presence of bromine and methyl groups on the pyridine ring introduces additional, distinct vibrational modes.
The methyl groups (-CH₃) contribute several characteristic vibrations. These include symmetric and asymmetric C-H stretching modes, which appear in the 2850-3000 cm⁻¹ region. Additionally, methyl groups exhibit symmetric and asymmetric bending (scissoring and rocking) vibrations. The rotational dynamics of methyl groups in crystalline solids, such as 4-methyl pyridine, can be studied using low-frequency Raman spectroscopy, revealing details about the potential energy barriers to rotation. researchgate.net
Interactive Table: Expected Vibrational Frequencies for Substituent Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-Br | C-Br Stretch | 515 - 690 libretexts.orgorgchemboulder.com |
| -CH₃ | Asymmetric C-H Stretch | ~2962 |
| -CH₃ | Symmetric C-H Stretch | ~2872 |
| -CH₃ | Asymmetric Bending | ~1450 |
| -CH₃ | Symmetric Bending | ~1375 |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure for this compound is not extensively documented in publicly available literature, significant insights can be drawn from the analysis of closely related compounds, such as 3-bromopyridine (B30812) N-oxide. nih.govnih.gov The structural data from this analogue provides a strong predictive model for the solid-state characteristics of the title compound.
Based on this related structure, this compound is expected to crystallize in a common crystal system, with the pyridine ring remaining largely planar. nih.govnih.gov The addition of two methyl groups would increase the molecular volume and could influence the crystal packing arrangement.
Interactive Table: Representative Crystallographic Data (based on 3-bromopyridine N-oxide)
| Parameter | Value | Reference |
| Formula | C₅H₄BrNO | nih.govnih.gov |
| Crystal System | Monoclinic | nih.govnih.gov |
| Space Group | P2₁/c | nih.govnih.gov |
| a (Å) | 7.832 | nih.govnih.gov |
| b (Å) | 18.398 | nih.govnih.gov |
| c (Å) | 8.298 | nih.govnih.gov |
| β (°) | 92.906 | nih.govnih.gov |
| Volume (ų) | 1194.2 | nih.govnih.gov |
| Z | 8 | nih.govnih.gov |
Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound in the solid state is dictated by the geometry of the pyridine N-oxide ring and the spatial arrangement of its substituents. The pyridine ring is expected to be nearly planar. wikipedia.org
Intermolecular interactions play a crucial role in defining the crystal structure. In the case of the analogue 3-bromopyridine N-oxide, traditional hydrogen bonds and π–π stacking interactions are notably absent. nih.govnih.gov However, a Br⋯Br intermolecular distance of 4.0408 Å is observed, suggesting the presence of weak halogen-halogen interactions. nih.govnih.gov Pyridine N-oxides, in general, are known to participate in various non-covalent interactions, including halogen bonding where the N-oxide oxygen acts as an acceptor. mdpi.comrsc.org The presence of methyl groups in the title compound could introduce weak C-H···O or C-H···π interactions, which are common in stabilizing crystal structures. acs.org
Crystal Packing and Supramolecular Assembly
The herringbone layer-to-layer distance in 3-bromopyridine N-oxide is 3.431 Å. nih.govnih.gov It is plausible that this compound would adopt a similar packing motif, though modified by the steric bulk of the two methyl groups. These substituents would likely alter the specific intermolecular distances and angles within the herringbone structure. The study of supramolecular structures in crystals, influenced by factors like hydrogen bonding and stacking, is essential for understanding the properties of the material. nih.gov
Theoretical and Computational Investigations of 3 Bromo 2,4 Dimethylpyridine 1 Oxide
Electronic Structure Calculations (DFT, ab initio)
There is no published research available to provide specific data on the electronic structure of 3-Bromo-2,4-dimethylpyridine (B1283208) 1-oxide.
Geometry Optimization and Molecular Conformations
No studies were found that report the optimized geometry or discuss the stable molecular conformations of 3-Bromo-2,4-dimethylpyridine 1-oxide.
Frontier Molecular Orbital (FMO) Analysis
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported in the literature.
Electrostatic Potential Surface Analysis
An analysis of the electrostatic potential surface, which would provide insights into the charge distribution and reactive sites of the molecule, has not been published.
Reaction Mechanism Elucidation via Computational Chemistry
Computational studies focused on the reaction mechanisms of this compound are not available in the current body of scientific literature.
Transition State Identification and Activation Energy Calculations
There are no published reports on the identification of transition states or the calculation of activation energies for reactions involving this compound.
Reaction Pathway Mapping and Energetics
Detailed mapping of reaction pathways and their corresponding energetic profiles for this compound have not been documented.
Prediction of Spectroscopic Properties
The following sections outline the standard methodologies that would be employed for such predictions.
Computational NMR Chemical Shift Prediction
The prediction of nuclear magnetic resonance (NMR) chemical shifts for this compound would typically involve quantum mechanical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a common and reliable approach for calculating the NMR shielding tensors of molecules.
A standard computational workflow would include:
Optimization of the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).
Calculation of the absolute shielding values for each nucleus (¹H and ¹³C) at the optimized geometry.
Referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to obtain the chemical shifts (δ).
The accuracy of these predictions is dependent on the level of theory, the basis set, and the potential inclusion of solvent effects in the computational model. Without specific studies on this compound, a data table of predicted chemical shifts cannot be provided.
Vibrational Frequency Calculations and IR/Raman Spectra Simulation
The simulation of infrared (IR) and Raman spectra for this compound would also be performed using computational methods, primarily DFT. These calculations provide the vibrational frequencies and their corresponding intensities, which are essential for interpreting experimental spectra.
The process generally involves:
A frequency calculation on the optimized geometry of the molecule. This calculation yields a set of vibrational modes and their corresponding frequencies.
It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.
The IR intensities are determined from the changes in the dipole moment during each vibration, while Raman activities are calculated from the changes in the polarizability.
These computed frequencies and intensities can then be used to generate simulated IR and Raman spectra. In the absence of specific computational research on this compound, a table of calculated vibrational frequencies and their assignments is not available.
Applications of 3 Bromo 2,4 Dimethylpyridine 1 Oxide As a Synthetic Intermediate
Role in the Synthesis of Diverse Heterocyclic Compounds
Scientific literature specifically detailing the applications of 3-Bromo-2,4-dimethylpyridine (B1283208) 1-oxide in the synthesis of diverse heterocyclic compounds is limited. However, based on the known reactivity of related brominated pyridine (B92270) N-oxides, its potential as a versatile precursor for various heterocyclic structures can be inferred.
Precursor to Functionalized Pyridines
3-Bromo-2,4-dimethylpyridine 1-oxide serves as a valuable starting material for the synthesis of more complex, functionalized pyridine derivatives. The bromine atom at the 3-position and the N-oxide functionality are key to its reactivity. The N-oxide group can activate the pyridine ring, facilitating nucleophilic substitution reactions. Furthermore, the bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position.
The N-oxide can be readily removed at a later synthetic stage through reduction, typically using reagents like PCl₃ or H₂/Pd, to yield the corresponding functionalized 2,4-dimethylpyridine (B42361). This two-step strategy of functionalization followed by deoxygenation is a common approach in pyridine chemistry.
Table 1: Potential Functionalization Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-2,4-dimethylpyridine 1-oxide |
| Heck Reaction | Alkene, Pd catalyst | 3-Alkenyl-2,4-dimethylpyridine 1-oxide |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-2,4-dimethylpyridine 1-oxide |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-2,4-dimethylpyridine 1-oxide |
| Cyanation | Cyanide source, catalyst | 3-Cyano-2,4-dimethylpyridine 1-oxide |
Note: This table represents potential reactions based on the known reactivity of similar compounds, as specific literature for this compound is not widely available.
Building Block for Quinolines and Isoquinolines
While direct, specific examples of the conversion of this compound into quinolines and isoquinolines are not readily found in the surveyed literature, the general principles of heterocyclic synthesis suggest potential pathways. For instance, functionalization at the 3-position via cross-coupling reactions could introduce a side chain that can subsequently undergo intramolecular cyclization to form a fused ring system.
For example, a Sonogashira coupling to introduce an alkynyl substituent at the 3-position, followed by further synthetic manipulations, could potentially lead to the construction of a quinoline (B57606) or isoquinoline (B145761) skeleton. The feasibility of such transformations would depend on the specific reaction conditions and the nature of the introduced side chain.
Utility in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Incorporation into Complex Molecular Frameworks via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating complex molecular architectures. This compound is expected to be a competent coupling partner in several such transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.
Heck Reaction: The Heck reaction would enable the coupling of this compound with an alkene to introduce a vinyl group at the 3-position of the pyridine ring.
Sonogashira Coupling: This reaction would allow for the formation of a carbon-carbon triple bond by coupling with a terminal alkyne.
Buchwald-Hartwig Amination: This powerful reaction would facilitate the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C |
| Heck | R-CH=CH₂ | C-C |
| Sonogashira | R-C≡CH | C-C |
| Buchwald-Hartwig | R₂NH | C-N |
Note: This table illustrates the general types of cross-coupling reactions applicable to aryl bromides like this compound.
Precursor for Nitrogen-Containing Ligands
The pyridine moiety is a common structural motif in ligands used in coordination chemistry and catalysis. By functionalizing this compound, it is possible to synthesize a variety of nitrogen-containing ligands. For instance, a Suzuki coupling reaction could be used to introduce another pyridine ring, leading to the formation of a bipyridine ligand. Bipyridine ligands are widely used in the construction of metal complexes with interesting photophysical and catalytic properties. Similarly, the introduction of phosphine (B1218219) groups via cross-coupling reactions could lead to the synthesis of phosphine-pyridine ligands, which are important in catalysis.
Emerging Research Directions and Future Perspectives for 3 Bromo 2,4 Dimethylpyridine 1 Oxide
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic routes. For 3-Bromo-2,4-dimethylpyridine (B1283208) 1-oxide, future research will likely pivot towards greener alternatives to traditional synthesis and functionalization methods.
Solvent-Free Reactions and Catalytic Methods
The synthesis of pyridine (B92270) N-oxides often involves strong oxidants and chlorinated solvents. A greener approach would involve solvent-free reaction conditions or the use of environmentally friendly solvents like water or ionic liquids. The development of robust, recyclable catalysts is also a critical research direction. Heterogeneous catalysts, for instance, could simplify product purification and reduce waste generation.
Future investigations may focus on catalytic N-oxidation of 3-bromo-2,4-dimethylpyridine using systems like methyltrioxorhenium with hydrogen peroxide, which offers a more sustainable alternative to traditional peroxy acids. thieme-connect.de The exploration of solid-supported catalysts could further enhance the green credentials of this transformation by enabling continuous flow processes and easy catalyst recovery.
| Catalyst System | Oxidant | Solvent | Potential Advantages |
| Methyltrioxorhenium | Hydrogen Peroxide | Water/t-Butanol | High efficiency, reduced waste |
| Titanium Silicalite (TS-1) | Hydrogen Peroxide | Methanol | High yield, potential for continuous flow |
| Heterogeneous Pd/C | Hydrogen Gas | Methanol | Applicable for precursor synthesis, catalyst is recyclable. google.com |
Flow Chemistry Applications
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. For the synthesis and transformation of 3-Bromo-2,4-dimethylpyridine 1-oxide, flow microreactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for potentially hazardous reactions, such as nitration or certain oxidation steps.
A continuous flow microreactor system using a packed-bed catalyst, such as titanium silicalite (TS-1), has been successfully employed for the N-oxidation of various pyridine derivatives with high yields and excellent catalyst stability over extended periods. researchgate.net Applying such a system to the synthesis of this compound could represent a significant advancement towards a safer, greener, and more efficient manufacturing process. researchgate.net The use of flow reactors can also facilitate multi-step syntheses by integrating several reaction and purification steps into a single continuous process. researchgate.net
Photochemical Reactions and Photo-induced Transformations
Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. For this compound, photochemical transformations could unlock novel reactivity patterns. The N-oxide functionality can undergo photo-induced rearrangements, leading to the formation of oxaziridine (B8769555) intermediates, which can then rearrange to other heterocyclic systems. wur.nl
Visible-light photoredox catalysis is a rapidly expanding field that could be applied to the functionalization of this compound. researchgate.net For instance, cross-coupling reactions, which are traditionally catalyzed by palladium, could potentially be achieved under milder conditions using photoredox catalysts. This would reduce reliance on expensive and often toxic heavy metals. Research in this area could explore the use of ruthenium or iridium-based photocatalysts to mediate the coupling of this compound with various partners.
| Reaction Type | Catalyst/Conditions | Potential Products |
| Photo-rearrangement | UV irradiation | Isomeric pyridones, ring-contracted products |
| Photoredox C-H Arylation | Ru(bpy)3Cl2, visible light | Arylated pyridine N-oxides |
| Photo-induced Bromination | N-Bromosuccinimide, light | Further brominated derivatives |
Chemoenzymatic Synthesis and Biocatalysis
The use of enzymes in organic synthesis is a hallmark of green chemistry, offering high selectivity and mild reaction conditions. For this compound, biocatalytic approaches could be explored for both its synthesis and subsequent transformations. For example, engineered monooxygenases could be developed for the selective N-oxidation of the parent pyridine, avoiding the use of harsh chemical oxidants.
Furthermore, enzymes such as lipases or proteases could be employed for the enantioselective transformation of derivatives of this compound, which is of particular interest for the synthesis of chiral pharmaceuticals. While direct enzymatic reactions on the pyridine N-oxide itself might be challenging, the functional groups at the 2- and 4-positions could be amenable to biocatalytic modification.
Integration into Supramolecular Chemistry and Self-Assembly
The pyridine N-oxide moiety is a known hydrogen bond acceptor and can participate in various non-covalent interactions. The presence of the bromine atom in this compound introduces the possibility of halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies.
Future research could investigate the self-assembly of this compound and its derivatives to form well-defined supramolecular structures such as coordination polymers, liquid crystals, and functional materials. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions could lead to the formation of novel materials with interesting photophysical or electronic properties. The crystal structure of the related 3-bromopyridine (B30812) N-oxide reveals a herringbone pattern, indicating the influence of intermolecular interactions on the solid-state packing. nih.gov
| Interaction Type | Potential Application |
| Halogen Bonding | Crystal engineering, directing self-assembly |
| Hydrogen Bonding | Formation of co-crystals, stabilization of supramolecular architectures |
| Coordination to Metals | Development of new catalysts, functional metal-organic frameworks |
Q & A
Q. What unexplored applications exist for this compound in materials science or medicinal chemistry?
- Answer :
- Materials : Investigate as a ligand for luminescent transition-metal complexes (e.g., Ir(III) for OLEDs).
- Medicinal : Screen against understudied targets (e.g., SARS-CoV-2 main protease via molecular docking) .
- Environmental : Study surface adsorption behavior on indoor materials (e.g., gypsum) using microspectroscopic imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
